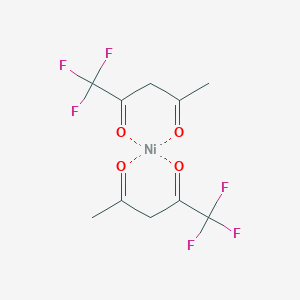

Nickel;1,1,1-trifluoropentane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

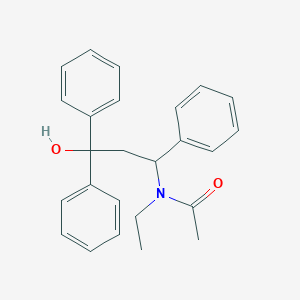

The synthesis of nickel(II) and copper(II) complexes of 2-substituted-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their adducts have been prepared and characterized. This process involved using microanalysis, conductance, magnetic, and spectral measurements, with specific coordination through oxygen and nitrogen atoms to form a six-coordinate octahedral geometry for nickel complexes (Woods et al., 2009).

Molecular Structure Analysis

Nickel(II) complexes with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and dimethyl sulfoxide have been examined, showing a distorted octahedral coordination involving four equatorial oxygen atoms from β-diketonate ligands and two axial oxygen atoms from dimethyl sulfoxide (Magerramov et al., 2011).

Chemical Reactions and Properties

The reactions of nickel(II) with 1,1,1-trifluoropentane-2,4-dione in aqueous solutions at 25°C have been studied, showing that the metal ion reacts exclusively with the enol tautomer of the β-diketone. These studies provided valuable insights into the kinetics and mechanisms of the formation of nickel complexes (Hynes & O'Shea, 1983).

Applications De Recherche Scientifique

Application 1: Preparation of Quinoxaline Derivatives

- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione”, also known as 1,1,1-Trifluoro-2,4-pentanedione, has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .

Application 2: Solvent

- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” is used as a solvent in various chemical reactions .

- Results or Outcomes : The use of this compound as a solvent can enhance the efficiency of chemical reactions by improving the mixing of reactants .

Application 3: Chelating Agent

- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” serves as a chelating agent, forming stable complexes with metal ions .

- Results or Outcomes : The formation of these complexes can be used for the identification, separation, and purification of metal ions .

Application 4: Precursor for Functional Thin Film Materials

- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” is used as a precursor for the deposition of various functional thin film materials, such as oxide superconducting films, electroluminescent films, and ferroelectric oxide films .

- Results or Outcomes : The resulting thin films have a wide range of applications in areas such as electronics and optics .

Application 5: Gas Chromatography Analysis

- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” is used in gas chromatography analysis for the separation of chromium and rhodium .

- Results or Outcomes : The use of this compound in gas chromatography can enhance the resolution and efficiency of the separation process .

Application 6: Luminescent Material

- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” forms complexes with rare earth metals, which have excellent chemical stability and luminescent properties .

- Results or Outcomes : The resulting luminescent materials have a wide range of applications in areas such as display technologies and lighting .

Safety And Hazards

Propriétés

IUPAC Name |

nickel;1,1,1-trifluoropentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Ni/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBLEPCFUAPGMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F6NiO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel;1,1,1-trifluoropentane-2,4-dione | |

CAS RN |

14324-83-5 |

Source

|

| Record name | NSC174292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)